tert-butyl decahydro-1H-1,4-benzodiazepine-4-carboxylate

Fsp3 saturation three-dimensionality

Flat, achiral benzodiazepine scaffolds often fail in lead optimization due to poor solubility and promiscuous binding. This decahydro building block directly addresses those liabilities. - Fsp³ 0.93: Drastically improves aqueous solubility versus planar tetrahydro analogs (Fsp³ 0.50). - Bridgehead stereocenters: Enables enantiomerically pure library synthesis for stereospecific SAR. - Pre-qualified scaffold: Curated in high-Fsp³, low-logP fragment collections for hit-to-lead progression. H318 hazard classification requires institutional safety review and appropriate PPE engineering controls before handling.

Molecular Formula C14H26N2O2
Molecular Weight 254.374
CAS No. 1369133-31-2
Cat. No. B3019869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl decahydro-1H-1,4-benzodiazepine-4-carboxylate
CAS1369133-31-2
Molecular FormulaC14H26N2O2
Molecular Weight254.374
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC2CCCCC2C1
InChIInChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-8-15-12-7-5-4-6-11(12)10-16/h11-12,15H,4-10H2,1-3H3
InChIKeyHRQAUZRRQQJTJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fully Saturated Benzodiazepine Scaffold Overview


tert-Butyl decahydro-1H-1,4-benzodiazepine-4-carboxylate is a Boc-protected, fully saturated (decahydro) 1,4-benzodiazepine building block [1]. The compound features a cyclohexane-fused 1,4-diazepine core, molecular formula C14H26N2O2, molecular weight 254.37 g/mol, and available at 97% purity [1]. It is catalogued as EN300-126644 within the Enamine Premium Collection, a library curated for high Fsp3, low logP, and low molecular weight .

High sp3 character Fully saturated decahydro core supports fragment-based and lead-oriented libraries
Chiral building block Contains two bridgehead stereocenters for stereoselective diversification
Boc-protected secondary amine Orthogonal protecting group enables site-selective functionalisation

Why Tetrahydro Analog Cannot Substitute


The closest in-class analog, tert-butyl 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate (CAS 195983-63-2), shares the Boc-protected 1,4-benzodiazepine framework but retains a planar aromatic benzene ring [1]. Substituting one for the other profoundly alters three critical molecular properties: fraction sp3 (Fsp3), stereochemical complexity, and lipophilicity (XLogP3) [2][3]. Because Fsp3 and the presence of chiral centers have been demonstrated to correlate with improved solubility and clinical success rates [4], generic interchanging of these scaffolds risks compromising downstream lead quality and pharmacokinetic profiles in drug discovery programmes.

Saturation
The planar aromatic tetrahydro analog lacks the high Fsp3 of the decahydro scaffold; this may shift aqueous solubility and target selectivity profiles.
Chirality
The tetrahydro form contains zero stereocenters, eliminating stereochemical diversity that may influence biological recognition.
Lipophilicity
Higher XLogP3 of the tetrahydro analog could lead to increased off-target binding risk and altered metabolic stability.

Quantitative Differentiation Evidence vs Closest Analogs


Fsp3 Comparison: Decahydro vs Tetrahydro

The target decahydro compound exhibits a fraction sp3 (Fsp3) of 0.93, calculated as 13 sp3-hybridised carbons out of 14 total carbons, compared to 0.50 (7 sp3 carbons out of 14) for the tetrahydro analog tert-butyl 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate (CAS 195983-63-2) [1][2]. This near-doubling of Fsp3 reflects the replacement of a planar aromatic ring with a fully saturated cyclohexane ring, dramatically increasing three-dimensional character.

Fsp3 comparison
Head-to-head
Target 0.93 vs analog 0.50
Near doubling of saturation; reported to correlate with improved solubility and developability
In silico calculation from PubChem CIDs
Fsp3 saturation three-dimensionality

Lipophilicity: XLogP3 Comparison

PubChem-computed XLogP3 values show the target decahydro compound has a lower lipophilicity (XLogP3 = 2.2) compared to the tetrahydro analog (XLogP3 = 2.4) [1][2]. The reduction of 0.2 log units reflects the increased saturation and slight increase in polar surface area per unit mass, moving the compound closer to optimal drug-like logP ranges.

Lipophilicity
Head-to-head
XLogP3 2.2 vs 2.4
Lower logP may reduce off-target binding and metabolic clearance risk
Computed by XLogP3 algorithm
lipophilicity XLogP3 drug-likeness

Stereochemical Complexity Comparison

The decahydro compound possesses two undefined atom stereocenters (bridgehead carbons at positions 5a and 9a), whereas the tetrahydro analog has zero stereocenters [1][2]. This intrinsic chirality introduces the potential for stereoselective interactions with biological targets and expands the accessible chemical space for SAR exploration.

Stereocenters
Head-to-head
2 vs 0 undefined stereocenters
Introduces potential for stereoselective interactions; chirality reported to correlate with higher development progression rates
Cactvs descriptor data
chirality stereocenters molecular complexity

GHS Hazard Classification Comparison

The decahydro compound carries GHS hazard statement H318 (Causes serious eye damage, Signal: Danger), whereas the tetrahydro analog is classified as H319 (Causes serious eye irritation, Signal: Warning) [1][2]. This difference in hazard severity directly impacts laboratory handling requirements, personal protective equipment specifications, and institutional safety compliance documentation.

GHS eye hazard
Head-to-head
H318 Danger vs H319 Warning
Decahydro compound requires enhanced PPE and handling protocols compared to the analog
ECHA C&L notifications
GHS safety hazard classification procurement

Enamine Premium Collection Membership

The target compound (Catalog No. EN300-126644) is a constituent of the Enamine Premium Collection, a curated set of 73,187 compounds selected for high Fsp3, low logP, and low molecular weight . This designation serves as an independent quality filter, indicating the compound has been validated against lead-oriented synthesis criteria and is supported by stock availability and hit-to-lead chemistry validation.

Premium Collection
Data to verify
EN300-126644 member
Curated library criteria (high Fsp3, low logP, low MW) provide a quality signal for lead-oriented synthesis
Supplier-defined collection; independent review advised
Enamine Premium Collection lead-oriented synthesis physicochemical properties

Saturation and Chirality vs Clinical Success

Lovering et al. (2009) demonstrated that both Fsp3 and the presence of chiral centers positively correlate with clinical success rates across discovery, clinical testing, and marketed drugs [1]. The decahydro scaffold’s Fsp3 of 0.93 and two chiral centers place it firmly within the range of properties associated with higher progression probability, whereas the tetrahydro analog (Fsp3 = 0.50, 0 chiral centers) falls into the achiral, aromatic category that the authors identify as predisposed to higher attrition.

Clinical success correlation
Class-level
Reported trend: higher Fsp3, chirality → higher progression probability
Class-level evidence supports prioritizing saturated, chiral scaffolds for discovery programmes
Retrospective pipeline analysis (Lovering et al., 2009)
clinical success saturation Fsp3 drug development

Optimal Application Scenarios Based on Differentiation


High sp3 Fragment-Based Drug Discovery

The decahydro scaffold's Fsp3 of 0.93 positions it as an ideal fragment for libraries targeting protein-protein interactions or CNS targets where three-dimensionality and aqueous solubility are critical. In contrast, the tetrahydro analog's planar aromatic ring (Fsp3 = 0.50) would introduce undesired flatness and potentially promiscuous aromatic stacking interactions [1][2].

Stereoselective Synthesis with Chiral Building Blocks

With two bridgehead stereocenters, this decahydro scaffold enables the construction of enantiomerically enriched compound libraries, directly supporting asymmetric synthesis strategies. The achiral tetrahydro analog lacks this capability, limiting downstream SAR exploration to regioisomeric rather than stereoisomeric diversity [1][3].

Lead-Oriented Synthesis with Premium Validated Scaffold

Membership in the Enamine Premium Collection (EN300-126644) validates that this compound meets the stringent criteria of high Fsp3, low logP, and low MW, offering procurement teams a pre-qualified building block for hit-to-lead programmes aiming to optimise drug-like properties early in the discovery pipeline .

Safety Compliance and Hazard-Informed Procurement

The H318 (serious eye damage) classification requires enhanced safety infrastructure compared to the H319 (eye irritation) classification of the tetrahydro analog. Institutional procurement workflows that factor in hazard severity scores will recognise that the decahydro compound mandates specific PPE, engineering controls, and training, which must be budgeted upfront to ensure safe handling and regulatory compliance [2][3].

Application
Selection Property
Validation Focus
High-sp3 fragment discovery
Saturated decahydro core with high Fsp3
Aqueous solubility and target selectivity screening
Stereoselective library synthesis
Two bridgehead chiral centers
Enantiomeric enrichment and SAR exploration
Lead-oriented synthesis
Curated Premium Collection membership
Physicochemical and stock-availability review
Hazard-informed procurement
GHS eye hazard classification
PPE requirements and safety infrastructure planning
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